molecular formula C8H14N2O B15204351 N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine

N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine

Cat. No.: B15204351
M. Wt: 154.21 g/mol
InChI Key: NSHFSDWEYWKULV-UHFFFAOYSA-N
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Description

N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine, can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the isoxazole ring .

Scientific Research Applications

N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • N-methyl-N-(isoxazol-3-ylmethyl)ethanamine
  • N-ethyl-N-(isoxazol-5-ylmethyl)ethanamine
  • N-ethyl-N-(isoxazol-3-ylmethyl)propylamine

Uniqueness

N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-ethyl-N-(1,2-oxazol-3-ylmethyl)ethanamine

InChI

InChI=1S/C8H14N2O/c1-3-10(4-2)7-8-5-6-11-9-8/h5-6H,3-4,7H2,1-2H3

InChI Key

NSHFSDWEYWKULV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NOC=C1

Origin of Product

United States

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